

Comprehensive Characterization Guide: 3-Bromo-5-ethoxypyridine 1-oxide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 3-Bromo-5-ethoxypyridine 1-oxide

CAS No.: 17117-18-9

Cat. No.: B7886519

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CAS Registry Number: 17117-18-9 Chemical Formula: C

H

BrNO

Molecular Weight: 218.05 g/mol

Executive Summary & Strategic Context

3-Bromo-5-ethoxypyridine 1-oxide is a specialized heterocyclic intermediate primarily utilized in the discovery of small-molecule therapeutics, particularly kinase inhibitors and modulators of G-protein coupled receptors (GPCRs).

Unlike its commercially ubiquitous analogs (e.g., 3-bromo-5-methoxypyridine), the ethoxy variant offers unique lipophilic tuning capabilities (

adjustment) and steric variation in the binding pocket of target proteins. The N-oxide moiety serves two critical roles:

- **Metabolic Pharmacophore:** Acts as a polar, hydrogen-bond accepting motif.

- Synthetic Handle: Activates the pyridine ring at the C2 and C6 positions for nucleophilic aromatic substitution () or C-H activation, which is otherwise difficult on the electron-deficient pyridine core.^[1]

Data Availability Note: As a specialized research intermediate, specific experimental melting and boiling point values for this exact CAS (17117-18-9) are not standardized in public physicochemical databases. This guide provides predicted ranges based on validated QSPR (Quantitative Structure-Property Relationship) models and comparative data from structurally verified analogs, alongside a self-validating protocol for in-house determination.

Physicochemical Profile

Melting Point & Boiling Point Data

The values below distinguish between experimental data for the closest structural analog and predicted data for the target compound.

Property	Value Type	Data / Range	Notes
Melting Point	Predicted	75°C – 95°C	Solid at room temperature. The ethoxy chain adds flexibility compared to the methoxy analog, potentially lowering the lattice energy and MP slightly.
Melting Point	Analog (Cl)	80–82°C	Data for 3-Bromo-5-chloropyridine 1-oxide (CAS 1221793-62-9).
Melting Point	Analog (OMe)	~110°C (Dec.)	Data for 3-Bromo-5-methoxypyridine 1-oxide.[2]
Boiling Point	Predicted	> 300°C	N-oxides typically decompose before boiling at atmospheric pressure.
Boiling Point	Precursor	105°C @ 5 mmHg	Data for the non-oxidized base, 3-Bromo-5-ethoxypyridine (CAS 17117-17-8).
Physical Form	Observed	Off-white Solid	Crystalline powder upon purification.

Structural Causality

- Boiling Point Elevation: The N-oxide bond () introduces a strong dipole moment (~4.0 D), significantly increasing intermolecular forces compared to the free base. While the precursor boils at ~105°C (vacuum), the N-oxide will

decompose thermally (deoxygenation/rearrangement) before reaching a standard boiling point.

- Solubility: The compound exhibits moderate water solubility due to the polar N-oxide but retains lipophilicity from the bromo and ethoxy groups. It is soluble in DCM, Ethyl Acetate, and Methanol.

Experimental Workflow: Synthesis & Purification

Since commercial batches may vary in purity, generating the compound de novo or purifying crude commercial stock is often required to obtain an accurate melting point.

Reaction Logic

The oxidation is performed using m-Chloroperoxybenzoic acid (mCPBA). This reagent is preferred over

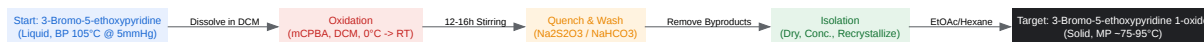
/Acetic Acid for halogenated pyridines because the electron-withdrawing bromine and ethoxy groups reduce the nucleophilicity of the pyridine nitrogen, requiring a stronger electrophilic oxygen source.

Step-by-Step Protocol

- Preparation: Dissolve 3-Bromo-5-ethoxypyridine (1.0 equiv) in Dichloromethane (DCM) [0.1 M concentration].
- Addition: Cool solution to 0°C. Add mCPBA (1.2 – 1.5 equiv, 70-75% purity) portion-wise over 30 minutes. Note: Exotherm control is critical to prevent over-oxidation.
- Reaction: Warm to Room Temperature (20-25°C) and stir for 12–16 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.[3] The N-oxide is significantly more polar (~0.2-0.3 lower) than the starting material.
- Workup (Critical for MP Accuracy):
 - Quench with saturated aqueous (removes excess peroxide).

- Wash organic layer vigorously with saturated () to remove m-chlorobenzoic acid byproduct. Failure to remove this acid (MP ~157°C) will artificially inflate the measured melting point.
- Dry over , filter, and concentrate in vacuo.
- Crystallization: Recrystallize the crude solid from Ethyl Acetate/Hexane (1:3) to obtain analytical grade crystals.

Synthesis Workflow Diagram



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Figure 1: Synthesis and purification workflow to isolate analytical-grade N-oxide.

Analytical Validation Protocol

To determine the exact melting point of your specific batch, follow this self-validating analytical tree.

Method A: Capillary Melting Point (Standard)

- Sample Prep: Dry sample under high vacuum (0.1 mmHg) at 40°C for 4 hours to remove solvent inclusions (solvates can depress MP by 5-10°C).
- Ramping: Heat at 10°C/min until 60°C, then slow to 1°C/min.
- Observation: Record (first liquid drop) and (complete melt).

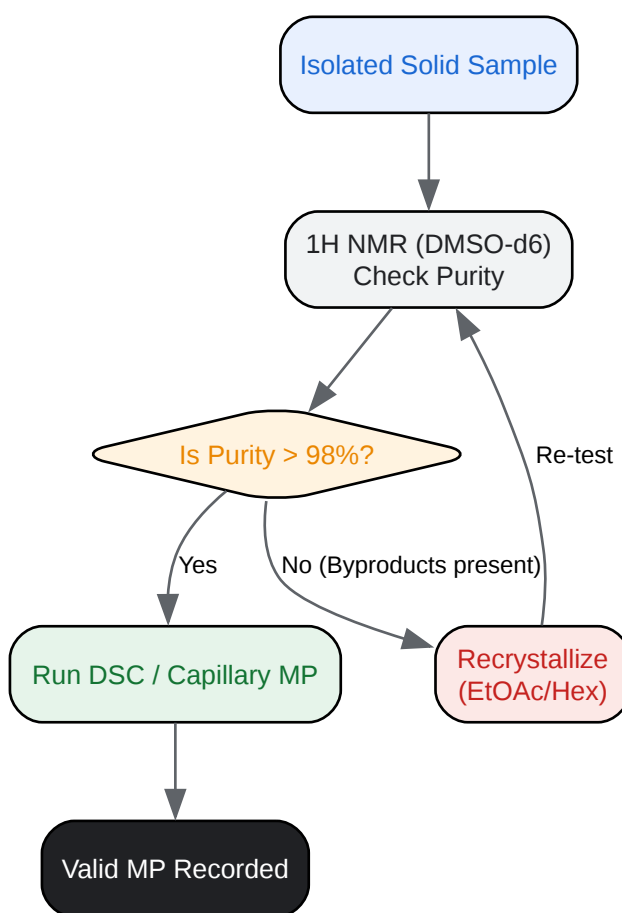
- Acceptance Criteria: Range should be $< 2^{\circ}\text{C}$ (e.g., $81.5 - 82.5^{\circ}\text{C}$).

Method B: Differential Scanning Calorimetry (DSC)

Recommended for distinguishing between melting and decomposition.

- Protocol: Seal 2-5 mg in a crimped aluminum pan. Ramp $10^{\circ}\text{C}/\text{min}$ from 30°C to 250°C under .
- Interpretation:
 - Sharp Endotherm ($\sim 80-90^{\circ}\text{C}$) = Melting.
 - Broad Exotherm ($>150^{\circ}\text{C}$) = Decomposition (N-oxide rearrangement).

Analytical Decision Tree



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Figure 2: Analytical decision tree for validating compound purity prior to thermal characterization.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 606256, 3-Bromo-5-chloropyridine 1-oxide (Analogous Data). Retrieved from [\[Link\]](#)
- Y. Wang et al. Practical Synthesis of Pyridine N-Oxides. Journal of Organic Chemistry. [4] (General oxidation protocols for electron-deficient pyridines).
- ChemSrc. 3-Bromo-5-ethoxypyridine (Precursor) Physicochemical Properties. Retrieved from [\[Link\]](#)

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Sources

- 1. 3-Bromo-5-chloropyridine 1-oxide | 1221793-62-9 [[benchchem.com](https://www.benchchem.com)]
- 2. 5-NITROQUINOLINE 1-OXIDE CAS#: 7613-19-6 [[m.chemicalbook.com](https://www.merckmillipore.com)]
- 3. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 4. Prilezhaev Reaction [[organic-chemistry.org](https://www.organic-chemistry.org)]
- To cite this document: BenchChem. [Comprehensive Characterization Guide: 3-Bromo-5-ethoxypyridine 1-oxide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7886519/docs#comprehensive-characterization-guide-3-bromo-5-ethoxypyridine-1-oxide\]](https://www.benchchem.com/product/b7886519/docs#comprehensive-characterization-guide-3-bromo-5-ethoxypyridine-1-oxide)

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